N'-(4-BROMOPHENYL)-N-(2-METHYLPROPYL)ETHANEDIAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-BROMOPHENYL)-N-(2-METHYLPROPYL)ETHANEDIAMIDE is an organic compound that belongs to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound features a bromophenyl group, which is a phenyl ring substituted with a bromine atom, and a methylpropyl group, which is a branched alkyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-BROMOPHENYL)-N-(2-METHYLPROPYL)ETHANEDIAMIDE typically involves the reaction of 4-bromoaniline with 2-methylpropylamine in the presence of a coupling agent such as carbodiimide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The general reaction scheme is as follows:
Step 1: Activation of the carboxylic acid group using a coupling agent.
Step 2: Nucleophilic attack by the amine group to form the amide bond.
Industrial Production Methods
In an industrial setting, the production of N’-(4-BROMOPHENYL)-N-(2-METHYLPROPYL)ETHANEDIAMIDE may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(4-BROMOPHENYL)-N-(2-METHYLPROPYL)ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form a bromophenol derivative.
Reduction: The carbonyl group in the amide can be reduced to form an amine.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products Formed
Oxidation: Bromophenol derivatives.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a ligand in biochemical assays.
Medicine: Potential use in drug development due to its amide functionality.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(4-BROMOPHENYL)-N-(2-METHYLPROPYL)ETHANEDIAMIDE depends on its specific application. In biochemical contexts, it may interact with proteins or enzymes through hydrogen bonding and hydrophobic interactions. The bromophenyl group can enhance binding affinity due to its electron-withdrawing properties.
Comparison with Similar Compounds
Similar Compounds
N’-(4-CHLOROPHENYL)-N-(2-METHYLPROPYL)ETHANEDIAMIDE: Similar structure but with a chlorine atom instead of bromine.
N’-(4-FLUOROPHENYL)-N-(2-METHYLPROPYL)ETHANEDIAMIDE: Contains a fluorine atom on the phenyl ring.
N’-(4-METHYLPHENYL)-N-(2-METHYLPROPYL)ETHANEDIAMIDE: Features a methyl group on the phenyl ring.
Uniqueness
The presence of the bromine atom in N’-(4-BROMOPHENYL)-N-(2-METHYLPROPYL)ETHANEDIAMIDE can influence its reactivity and binding properties, making it unique compared to its chloro, fluoro, and methyl analogs.
Properties
IUPAC Name |
N'-(4-bromophenyl)-N-(2-methylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c1-8(2)7-14-11(16)12(17)15-10-5-3-9(13)4-6-10/h3-6,8H,7H2,1-2H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRZGXJSEBQUNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NC1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.